(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine

Description

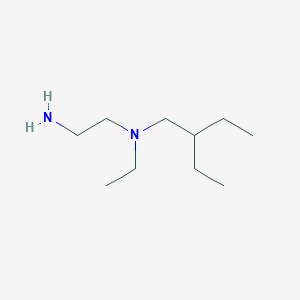

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine is a tertiary amine with the molecular formula C₁₀H₂₄N₂ (based on its dihydrochloride form, as referenced in ). Its structure consists of:

- A 2-aminoethyl group (–CH₂CH₂NH₂).

- An ethyl group (–CH₂CH₃).

- A branched 2-ethylbutyl group (–CH₂CH(C₂H₅)₂).

This compound is commercially available as a dihydrochloride salt (Ref: 3D-DXC60607), indicating its utility in synthetic chemistry, likely as a ligand or intermediate in organic reactions .

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H24N2/c1-4-10(5-2)9-12(6-3)8-7-11/h10H,4-9,11H2,1-3H3 |

InChI Key |

QWIMTYCIJNNQSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CN(CC)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine can be achieved through several methods. One common approach involves the reductive amination of aldehydes or ketones with amines in the presence of a reducing agent. For example, the reaction of 2-ethylbutanal with ethylamine and a reducing agent such as sodium cyanoborohydride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues

(a) (2-Aminoethyl)(ethyl)(propan-2-yl)amine (CAS 14165-20-9)

- Molecular Formula : C₇H₁₈N₂.

- Structure : Replaces the 2-ethylbutyl group with a smaller propan-2-yl (–CH(CH₃)₂) substituent.

- Properties : Liquid at room temperature; higher volatility compared to the target compound due to reduced branching and molecular weight .

(b) (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine (CAS 1211492-18-0)

- Molecular Formula : C₁₀H₂₃N₃.

- Structure : Features an azepane ring (a 7-membered saturated heterocycle) instead of the 2-ethylbutyl group.

(c) Tris(2-aminoethyl)amine (TAEA)

Reactivity and Functional Differences

| Property | (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine | (2-Aminoethyl)(ethyl)(propan-2-yl)amine | Tris(2-aminoethyl)amine (TAEA) |

|---|---|---|---|

| Amine Type | Tertiary | Tertiary | Primary (three NH₂ groups) |

| Steric Hindrance | High (branched 2-ethylbutyl) | Moderate (propan-2-yl) | Low |

| Nucleophilicity | Low | Moderate | High |

| Metal Coordination | Monodentate (single NH₂) | Monodentate | Tridentate |

- Steric Effects : The bulky 2-ethylbutyl group in the target compound reduces its reactivity in nucleophilic substitutions compared to less hindered analogues like TAEA .

- Basicity : Tertiary amines generally exhibit lower basicity than primary amines (e.g., TAEA), impacting their utility in acid-catalyzed reactions .

(a) Catalysis

- TAEA: Anchored on MgO, it shows high turnover frequency (TOF) in furfural conversion due to its tridentate coordination .

- Target Compound: Limited catalytic data are available, but its tertiary structure may favor reactions requiring steric protection of intermediates .

(b) Drug Delivery and Nanotechnology

- Primary Amines (e.g., TAEA derivatives in ): Used to functionalize mesoporous silica nanoparticles (MSNs) for controlled drug release.

- Tertiary Amines : Less common in MSN pore sealing due to weaker interactions with silica surfaces .

(c) Coordination Chemistry

Biological Activity

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine, a compound with significant potential in biochemical research and pharmaceutical applications, exhibits diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound dihydrochloride | C9H22Cl2N2 | Contains a combination of primary, secondary, and tertiary amines |

The presence of amine groups allows for hydrogen bonding and ionic interactions with various biomolecules, which is crucial for its biological activity.

- Enzyme Interaction : The compound can act as a ligand for enzymes, potentially altering their catalytic activities. This modulation may influence metabolic pathways by affecting enzyme kinetics and stability.

- Cell Signaling : It interacts with cell surface receptors, which can initiate signaling cascades that affect gene expression and cellular metabolism. This interaction is pivotal in understanding its role in various biological processes.

- Protein Modifications : The compound may facilitate post-translational modifications of proteins, impacting their function and interactions within cellular environments.

Antimicrobial Properties

Research indicates that compounds with similar amine structures often exhibit antimicrobial activity. For instance, cationic polymers containing primary and secondary ammonium groups have shown significant efficacy against various bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or interfering with intracellular processes .

Case Studies

- Enzyme Inhibition : A study explored the inhibition of acetylcholinesterase by derivatives of similar amines, revealing that structural modifications could enhance inhibitory potency significantly compared to their parent compounds. This suggests that this compound could be investigated for similar enzyme interactions .

- Drug Development : In medicinal chemistry, the compound has been evaluated as a precursor for synthesizing pharmaceuticals targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents.

Research Applications

The versatility of this compound extends across various fields:

- Biochemistry : Used to study enzyme kinetics and protein interactions.

- Pharmaceuticals : Investigated for potential therapeutic applications due to its modulatory effects on biological targets.

- Industrial Chemistry : Serves as a building block in synthesizing complex organic molecules .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other amines:

| Similar Compounds | Notable Features |

|---|---|

| (2-Aminoethyl)amine | Simpler structure; less diverse reactivity |

| (2-Ethylbutyl)amine | Lacks the amino group diversity |

| N-Ethylethylenediamine | More rigid structure; different interaction profile |

This uniqueness allows it to participate in a broader range of chemical reactions and biological interactions compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.